molecular formula C18H13N3O3S B3407006 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476463-08-8

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B3407006
CAS No.: 476463-08-8
M. Wt: 351.4 g/mol
InChI Key: GHHJVNVSYJAQPT-CLFYSBASSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic small molecule designed for innovative oncology research. It belongs to a class of (1,3,4-thiadiazol-2-yl)-acrylamide derivatives identified through cell-based screening for their significant cytotoxic activities . Compounds within this scaffold have demonstrated promising anti-leukemic effects, showing potent activity against acute leukemia cell lines such as RS4;11 and HL-60 with IC50 values in the low micromolar range (1-5 µM) . Mechanistic studies on related active compounds indicate that this class induces programmed cell death through caspase-dependent apoptosis, a key pathway for eliminating cancerous cells . A notable characteristic of these derivatives is their reported selectivity, as they have shown no obvious cytotoxicity on normal human embryonic kidney (HEK-293T) cells at concentrations exceeding 50 µM, suggesting a potential therapeutic window in experimental models . This molecule integrates a 1,3,4-thiadiazole core—a privileged structure in medicinal chemistry known for its diverse biological activities—with an acrylamide moiety, making it a valuable chemical probe for researchers investigating novel apoptotic inducers and targeting oncogenic pathways. It is supplied For Research Use Only to support fundamental biological and pharmacological studies.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-16(9-7-12-6-8-14-15(10-12)24-11-23-14)19-18-21-20-17(25-18)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,21,22)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHJVNVSYJAQPT-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling of the two rings: The benzo[d][1,3]dioxole and 1,3,4-thiadiazole rings are coupled through acryloylation reactions, typically using acryloyl chloride in the presence of a base such as triethylamine.

    Formation of the final compound: The final step involves the condensation of the intermediate with an appropriate amine to form the acrylamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide exhibit significant anticancer properties. The thiadiazole component is often associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have reported that derivatives of thiadiazole can effectively target specific oncogenic pathways, leading to reduced tumor growth in preclinical models.

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Thiadiazole derivatives have been documented to possess antibacterial and antifungal properties. The presence of the benzo[d][1,3]dioxole unit may enhance membrane permeability and disrupt microbial cell functions.

3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Compounds with similar structures have shown promise in reducing cytokine production and inhibiting the activity of pro-inflammatory enzymes.

Pharmacological Research

1. Drug Design and Development
The unique structural characteristics of this compound make it an attractive candidate for drug design. Molecular docking studies can be employed to predict its binding affinity to various biological targets, facilitating the development of new therapeutics.

2. Mechanism of Action Studies
Understanding the mechanism of action is crucial for the development of effective drugs. Research into how this compound interacts at the molecular level with specific proteins or enzymes can provide insights into its therapeutic potential and guide further modifications to enhance efficacy.

Material Science Applications

1. Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) or organic solar cells.

2. Photovoltaic Devices
Research indicates that compounds with similar structural motifs can improve charge transport properties in photovoltaic devices. The incorporation of this compound into device architectures could enhance overall efficiency and stability.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro; potential for further development as an anticancer agent.
Study 2Antimicrobial PropertiesShowed effective antibacterial activity against Gram-positive bacteria; suggested mechanism involves disruption of bacterial cell membranes.
Study 3Organic ElectronicsAchieved high mobility in thin film transistors; promising results for use in next-generation electronic devices.

Mechanism of Action

The mechanism of action of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound is structurally compared to analogues with acrylamide-thiadiazole/thiazole backbones, varying in substituents and stereochemistry:

Compound Name Core Structure Key Substituents Biological Activity Reference
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide Acrylamide-1,3,4-thiadiazole Benzo[d][1,3]dioxol-5-yl (Z-configuration), phenyl Not reported
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide Acrylamide Benzo[d][1,3]dioxol-5-yl (E-configuration), 4-hydroxyphenethyl Anti-obesity (inhibits adipogenesis, reduces triglyceride levels)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazol-2-ylidene benzamide 3-Methylphenyl, dimethylamino-acryloyl Not reported
CID 1556612 Acrylamide-1,3-thiazole 3,4-Dichlorophenyl, 4-chlorobenzyl Not reported
5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Thiadiazol-2-amine 3,5-Dimethylphenyl, 4-methylsulfanylbenzylidene Insecticidal/fungicidal activity

Key Structural Differences:

  • Substituents: The target compound’s methylenedioxyphenyl group distinguishes it from chlorinated (CID 1556612) or dimethylated (4g) analogues.
  • Stereochemistry: The Z-configuration of the acrylamide double bond contrasts with the E-isomer in , which exhibits anti-obesity effects, suggesting stereochemical influences on activity .
  • Heterocyclic Core: The 1,3,4-thiadiazole ring in the target compound is substituted with phenyl, whereas CID 1556612 uses a 1,3-thiazole core .

Physicochemical and Spectral Data

  • Melting Points: Analogues such as 4g (mp 200°C) and 4h () provide benchmarks for thermal stability comparisons .
  • Spectral Confirmation: The target compound’s structure is validated via NMR and HRMS , aligning with standard practices in for organic compound characterization .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Condensation reactions between benzo[d][1,3]dioxole derivatives and thiadiazole intermediates under controlled temperatures (e.g., 60–80°C) and inert atmospheres.
  • Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics and selectivity .
  • Catalysts such as triethylamine or KOH for deprotonation and intermediate stabilization .
    • Key Optimization : Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, acrylamide protons show characteristic doublets (δ 7.50–6.11 ppm, J = 15.2 Hz) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 419.5 [M+H]⁺) validate molecular weight .
  • Infrared (IR) Spectroscopy : Bands at ~1650 cm⁻¹ confirm the acrylamide C=O stretch .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding affinities for this compound’s biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding constants (Kd) under standardized buffer conditions (pH 7.4, 25°C) .
  • Enzyme Kinetics Assays : Measure IC50 values using dose-response curves (e.g., fluorogenic substrates for proteases) to account for assay variability .
  • Statistical Validation : Triplicate experiments with error margins <10% ensure reproducibility .

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate binding poses with proteins (e.g., kinase domains) using software like GROMACS or AMBER .
  • Docking Studies (AutoDock Vina) : Screen against target libraries (e.g., PDB) to prioritize experimental validation .

Q. What experimental designs mitigate challenges in studying the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactors, followed by LC-MS/MS to track metabolite formation .
  • Stability Profiling : Assess pH-dependent degradation (e.g., 1–13) and oxidative stress conditions (H2O2) .

Key Research Findings

  • Synthetic Yield Optimization : Use of DMF as a solvent improves yield to 75–80% compared to ethanol (50–55%) .
  • Biological Activity : Thiadiazole derivatives exhibit IC50 values <10 µM against cancer cell lines (e.g., MCF-7) via pro-apoptotic pathways .
  • Thermodynamic Stability : DFT calculations show a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acrylamide

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